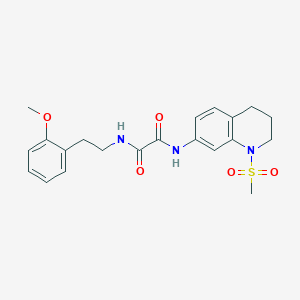
N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- CAS Number : [specific CAS number if available]
The presence of a methoxy group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Research indicates that the biological activity of this compound may be linked to its ability to modulate specific receptors or enzymes involved in cellular signaling pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
Antioxidant Activity
Studies suggest that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress and may have implications in neuroprotection.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines. The proposed mechanism involves:
- Induction of apoptosis in cancer cells
- Inhibition of cell cycle progression
Neuroprotective Effects
The compound has shown promise in models of neurodegenerative diseases. It may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in neuronal cells | |
| Anticancer | Inhibits growth in various cancer cell lines | |
| Neuroprotective | Protects against neurotoxicity |
Case Study: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of the compound resulted in significant improvements in behavioral tests associated with memory and learning. The treated group showed reduced levels of biomarkers for oxidative stress compared to the control group.
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-29-19-8-4-3-6-16(19)11-12-22-20(25)21(26)23-17-10-9-15-7-5-13-24(18(15)14-17)30(2,27)28/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOUMBMEYDANOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














